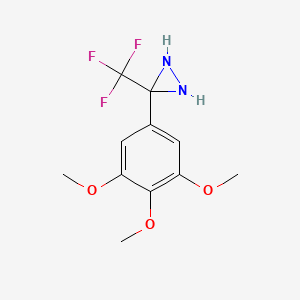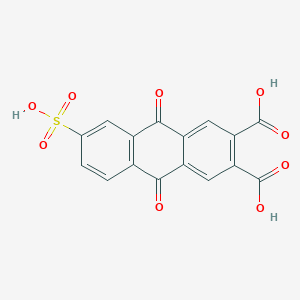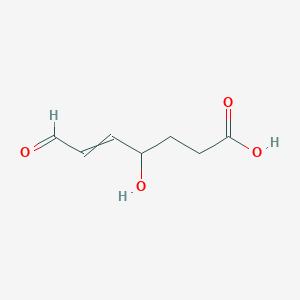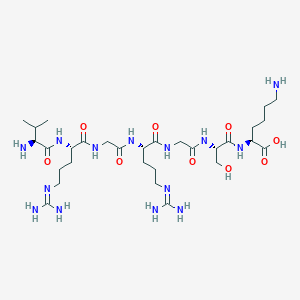
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine involves multiple steps of peptide bond formation. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods: Industrial production of such peptides often employs solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled on a solid resin support, allowing for easy purification and automation. This method is efficient and scalable, making it suitable for producing large quantities of peptides for research and pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in suitable solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .
Aplicaciones Científicas De Investigación
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine has several scientific research applications:
Biochemistry: Used as a model compound to study peptide interactions and functions.
Biotechnology: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the context in which the peptide is used, such as binding to receptors or enzymes .
Comparación Con Compuestos Similares
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-seryl-L-lysine can be compared with other peptides like L-Valyl-N~5~-(diaminomethylene)-L-ornithylglycine and L-Valyl-N~5~-(diaminomethylene)-L-ornithyl-L-phenylalanyl-L-serine. These compounds share similar structural features but differ in their amino acid sequences and functional groups, which can lead to unique properties and applications .
Article on 3-(Trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)diaziridine
Propiedades
Número CAS |
848644-20-2 |
|---|---|
Fórmula molecular |
C30H58N14O9 |
Peso molecular |
758.9 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H58N14O9/c1-16(2)23(32)27(51)43-18(9-6-12-38-30(35)36)25(49)40-13-21(46)41-17(8-5-11-37-29(33)34)24(48)39-14-22(47)42-20(15-45)26(50)44-19(28(52)53)7-3-4-10-31/h16-20,23,45H,3-15,31-32H2,1-2H3,(H,39,48)(H,40,49)(H,41,46)(H,42,47)(H,43,51)(H,44,50)(H,52,53)(H4,33,34,37)(H4,35,36,38)/t17-,18-,19-,20-,23-/m0/s1 |
Clave InChI |
MATXJAINOMEPDK-LUVDPRQJSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide](/img/structure/B14195381.png)
![N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B14195394.png)

![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)
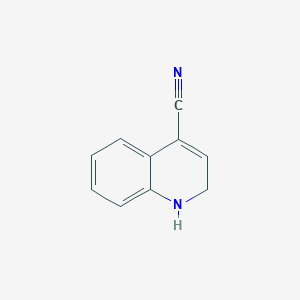
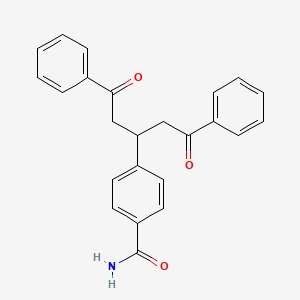
![5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14195423.png)
![2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole](/img/structure/B14195426.png)
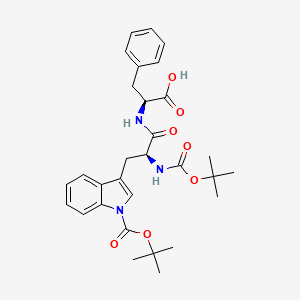
![5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14195435.png)
![3-Iodo-5-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B14195440.png)
